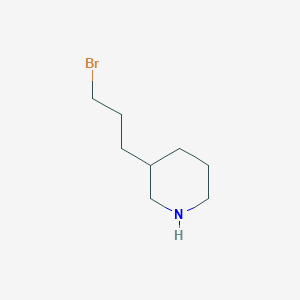

3-(3-Bromopropyl)piperidine

説明

3-(3-Bromopropyl)piperidine is a brominated alkyl-piperidine derivative characterized by a piperidine ring (a six-membered amine-containing heterocycle) substituted with a 3-bromopropyl chain at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry. Its bromopropyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the formation of carbon-nitrogen or carbon-carbon bonds. For instance, it is utilized in the synthesis of amine derivatives (e.g., H3 receptor antagonists) and as a monomer in copolymerizations for anion exchange membranes .

特性

分子式 |

C8H16BrN |

|---|---|

分子量 |

206.12 g/mol |

IUPAC名 |

3-(3-bromopropyl)piperidine |

InChI |

InChI=1S/C8H16BrN/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2 |

InChIキー |

MKFFKGGDPSNXAE-UHFFFAOYSA-N |

正規SMILES |

C1CC(CNC1)CCCBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

3-(3-Bromopropyl)piperidine can be synthesized through the reaction of piperidine with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

化学反応の分析

Types of Reactions

3-(3-Bromopropyl)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-propylpiperidine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: The major product is 3-propylpiperidine.

科学的研究の応用

3-(3-Bromopropyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of neuropharmacology.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(3-Bromopropyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules.

類似化合物との比較

Key Properties :

- Reactivity : The bromine atom facilitates alkylation reactions, while the piperidine ring contributes to basicity and solubility in polar solvents.

- Applications : Drug discovery (e.g., histamine H3 receptor antagonists), polymer synthesis, and intermediates for functionalized heterocycles .

Comparison with Similar Compounds

1-(3-Bromopropyl)piperidine hydrobromide

- Structure : Piperidine substituted with a 3-bromopropyl chain at the 1-position, with an additional HBr counterion.

- Molecular formula : C8H16NBr·HBr .

- Key differences: Positional isomerism: The bromopropyl group at the 1-position (vs. Solubility: Soluble in chloroform, methanol, and DMSO, similar to the target compound but with higher polarity due to the HBr counterion .

- Applications : Primarily a research chemical for synthesizing quaternary ammonium compounds.

3-(3-Bromopropyl)-4-methylpyridine

- Structure : Pyridine ring substituted with a 3-bromopropyl chain at the 3-position and a methyl group at the 4-position.

- Molecular formula : C9H12NBr (CAS 1504422-93-8) .

- Key differences :

- Aromatic vs. aliphatic ring : Pyridine’s aromaticity confers distinct electronic properties (e.g., resonance stabilization) compared to the saturated piperidine ring, influencing reactivity in coupling reactions.

- Applications : Intermediate in drug discovery, particularly for modifying electron-deficient aromatic systems.

3-Bromopyridine hydrochloride

- Structure : Pyridine with a bromine atom at the 3-position and an HCl counterion.

- Molecular formula : C5H4NBr·HCl (CAS 65520-08-3) .

- Key differences :

- Simpler structure : Lacks the propyl chain, reducing molecular weight (MW = 192.46 g/mol) and limiting its utility in multi-step alkylation reactions.

- Reactivity : Bromine directly on pyridine undergoes Suzuki couplings but lacks the flexibility of a bromopropyl linker.

N-(3-Bromopropyl)phthalimide

- Structure : Phthalimide group linked to a 3-bromopropyl chain.

- Molecular formula: C11H10BrNO2 (referenced in synthesis schemes) .

- Key differences :

- Functional group : The phthalimide acts as a protecting group for amines, enabling controlled deprotection (e.g., via hydrazine) to generate primary amines.

- Applications : Widely used in Gabriel synthesis of amines, contrasting with 3-(3-bromopropyl)piperidine’s direct incorporation into heterocycles .

Pharmacologically Active Piperidine Derivatives

- Example : (+)-[3H]-3-[3-hydroxyphenyl]-N-(1-propyl)piperidine (sigma receptor ligand) .

- Key differences :

- Substituents : A hydroxyphenyl group enhances receptor binding affinity, whereas the bromopropyl chain in the target compound prioritizes synthetic versatility over direct bioactivity.

- Applications : Neuroscience research (receptor binding studies) vs. intermediate roles in drug synthesis.

Data Tables

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | C8H16NBr | ~214.10 | Drug intermediates, polymer synthesis |

| 1-(3-Bromopropyl)piperidine HBr | C8H16NBr·HBr | 287.03 | Quaternary ammonium synthesis |

| 3-(3-Bromopropyl)-4-methylpyridine | C9H12NBr | 214.10 | Aromatic heterocycle functionalization |

| 3-Bromopyridine HCl | C5H4NBr·HCl | 192.46 | Suzuki coupling reactions |

| N-(3-Bromopropyl)phthalimide | C11H10BrNO2 | 268.11 | Gabriel synthesis of amines |

Table 2. Reactivity Comparison

| Compound | Key Reactivity | Synthetic Utility |

|---|---|---|

| This compound | Nucleophilic substitution at bromine | Amine alkylation, polymer monomers |

| 3-Bromopyridine HCl | Aromatic bromine substitution (e.g., Suzuki) | Electron-deficient coupling partners |

| N-(3-Bromopropyl)phthalimide | Deprotection to primary amines | Controlled amine synthesis |

生物活性

3-(3-Bromopropyl)piperidine is a compound of significant interest in medicinal chemistry due to its structural features that allow for various biological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic uses, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18BrN and a molecular weight of approximately 232.16 g/mol. The presence of the bromine atom on the propyl chain enhances its reactivity, making it suitable for nucleophilic substitution reactions, which are pivotal for synthesizing derivatives with enhanced biological activity.

Pharmacological Applications

Research indicates that this compound serves as a precursor in the synthesis of various pharmacologically active compounds:

- Antiviral Agents : It has been utilized in developing inhibitors for viruses such as Zika and Dengue, demonstrating IC50 values as low as 200 nM against viral proteases .

- Histamine H3 Receptor Antagonists : Compounds derived from this piperidine have shown promise as histamine H3 receptor antagonists, which may have implications in treating cognitive disorders and certain cancers .

- Selective GPR119 Agonists : Its derivatives are being explored for their potential to act as selective GPR119 agonists, which could be beneficial in managing type II diabetes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods, including nucleophilic substitution reactions. The structure-activity relationship studies indicate that modifications to the piperidine ring or the bromopropyl substituent can significantly influence biological activity.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 4-(3-bromopropyl)piperidine | C10H18BrN | Different position of bromopropyl substitution |

| 3-bromopiperidine | C8H14BrN | Lacks the propyl chain; simpler structure |

Case Studies

- Anticancer Activity : A study on guanidine derivatives showed that compounds synthesized from this compound exhibited cytotoxic effects against MDA-MB-231 and MCF-7 breast cancer cells, indicating potential use in cancer therapy .

- Cognitive Enhancement : Research on H3 receptor antagonists derived from this compound suggests that they might improve cognitive functions in Alzheimer’s disease by enhancing acetylcholine release in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。